molecular formula C20H20ClFN2O2S B4835593 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B4835593
M. Wt: 406.9 g/mol
InChI Key: HMJRPOWQSIYRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CFTR inhibitor-172 and has been identified as a promising tool for studying the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

CFTR inhibitor-172 works by binding to the ATP binding site of the CFTR protein, thereby inhibiting its function. This leads to a decrease in chloride ion transport across cell membranes.
Biochemical and Physiological Effects
CFTR inhibitor-172 has been shown to have a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells that express the CFTR protein. Additionally, it has been shown to improve the function of the airway epithelium in individuals with cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the advantages of CFTR inhibitor-172 is that it is a highly specific inhibitor of the CFTR protein, making it a valuable tool for studying this protein. However, one of the limitations of this compound is that it can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are a number of future directions for research involving CFTR inhibitor-172. For example, researchers could investigate the potential of this compound as a therapeutic agent for cystic fibrosis and other diseases that involve the CFTR protein. Additionally, researchers could explore the use of CFTR inhibitor-172 in combination with other drugs to enhance its effectiveness. Finally, researchers could investigate the potential of CFTR inhibitor-172 as a tool for studying other ion channels and transporters.

Scientific Research Applications

CFTR inhibitor-172 has been used extensively in scientific research to study the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. This protein is mutated in individuals with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2S/c21-16-7-5-8-17(22)15(16)12-27-13-19(25)23-18-9-2-1-6-14(18)20(26)24-10-3-4-11-24/h1-2,5-9H,3-4,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJRPOWQSIYRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CSCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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